Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Catalog No.
S565514
CAS No.
68641-49-6
M.F
C6H8ClN2O5P
M. Wt
254.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

CAS Number

68641-49-6

Product Name

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

IUPAC Name

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one

Molecular Formula

C6H8ClN2O5P

Molecular Weight

254.56 g/mol

InChI

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2

InChI Key

KLDLRDSRCMJKGM-UHFFFAOYSA-N

SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl

Synonyms

bis(2-oxo-3-oxazolidinyl)phosphinic chloride, BOP-Cl

Canonical SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl

Peptide Bond Formation

BOP-Cl is a valuable tool for researchers studying peptides, which are chains of amino acids linked by peptide bonds. These molecules play essential roles in various biological processes, and understanding their structure and function is crucial in many areas of research, including drug discovery and development.

BOP-Cl promotes peptide bond formation by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of a new peptide bond and the release of BOP-Cl as a leaving group.

  • Reference: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride:

BOP-Cl's advantages include its:

  • High reactivity: It efficiently activates the carboxyl group, leading to faster reaction times and higher yields of desired peptides.
  • Mild reaction conditions: It operates effectively at room temperature, minimizing the risk of degradation of sensitive amino acids.
  • Good compatibility with various protecting groups: It can be used with a wide range of protecting groups commonly employed in peptide synthesis.
  • Origin: BOP-Cl is a synthetic compound, not found naturally.
  • Significance: BOP-Cl is a valuable reagent in peptide synthesis due to its ability to form amide bonds (peptide bonds) efficiently [].

Molecular Structure Analysis

  • BOP-Cl consists of a central phosphorus atom bonded to two oxazolidinone rings and a chlorine atom [].
  • The key feature is the presence of the P=O (phosphoryl group) and the C-Cl bond (acyl chloride), which are essential for its reactivity in amide bond formation [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of BOP-Cl is not readily available in scientific literature aimed at a general audience.
  • Reactions: BOP-Cl reacts with carboxylic acids (R-COOH) to form activated intermediates that readily react with amines (R'NH2) to form amides (R-CO-NR') as shown in the general equation below [].

R-COOH + BOP-Cl -> R-C(O)-Cl + byproductR-C(O)-Cl + R'NH2 -> R-CO-NR' + HCl


Physical And Chemical Properties Analysis

  • Information on melting point, boiling point, solubility, and stability is not widely available in publicly accessible scientific sources.

BOP-Cl does not have a mechanism of action in biological systems. It acts as a reagent in organic synthesis, specifically in peptide bond formation.

BOP-Cl is classified as a harmful substance []. It can cause irritation or burns upon contact with skin, eyes, or respiratory system [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling BOP-Cl [].
    • Work in a well-ventilated area [].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

68641-49-6

Wikipedia

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Dates

Modify: 2023-08-15

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